1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(2-fluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(2-fluorophenyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a urea moiety, a hydroxyethyl group, and two aromatic rings with methoxy and fluorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(2-fluorophenyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Hydroxyethyl Intermediate: The initial step involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate reagent to form the hydroxyethyl intermediate. This can be achieved through a Grignard reaction or a similar nucleophilic addition reaction.
Urea Formation: The hydroxyethyl intermediate is then reacted with 2-fluoroaniline in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(2-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions with strong nucleophiles such as sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, strong nucleophiles
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted aromatic compounds
Scientific Research Applications
1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(2-fluorophenyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(2-fluorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the hydroxyethyl and methoxy groups can influence its binding affinity and specificity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyethyl)-3-(2-fluorophenyl)urea: Lacks the methoxy groups, which may affect its biological activity and chemical reactivity.
1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)urea: Lacks the fluorine substituent, which may influence its pharmacokinetic properties.
Uniqueness
1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(2-fluorophenyl)urea is unique due to the combination of methoxy and fluorine substituents, which can enhance its chemical stability, biological activity, and potential therapeutic applications. The presence of these functional groups can also influence its reactivity and interactions with molecular targets.
Properties
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-(2-fluorophenyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4/c1-23-15-8-7-11(9-16(15)24-2)14(21)10-19-17(22)20-13-6-4-3-5-12(13)18/h3-9,14,21H,10H2,1-2H3,(H2,19,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJXVPUVCUXBCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CNC(=O)NC2=CC=CC=C2F)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.